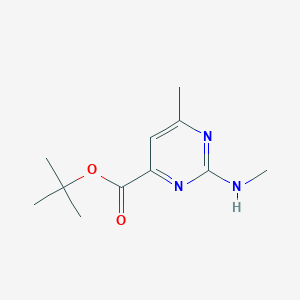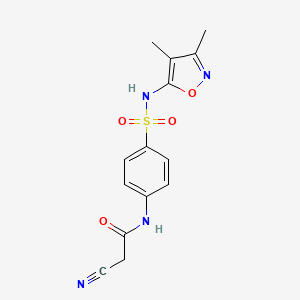
4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a chloro substituent and a methoxyethylpiperidinyl group, making it a unique molecule with interesting properties and reactivity.
Mechanism of Action
Target of Action
A similar compound, 4-chloro-n-(3-methoxypropyl)-n-[(3s)-1-(2-phenylethyl)piperidin-3-yl]benzamide, is known to target theBifunctional protein GlmU in Haemophilus influenzae . This protein plays a crucial role in the biosynthesis of UDP-N-acetylglucosamine, an essential precursor in bacterial cell wall biosynthesis .
Mode of Action
This is based on the known action of similar compounds .
Biochemical Pathways
Given its potential target, it may impact theUDP-N-acetylglucosamine biosynthesis pathway , which is crucial for bacterial cell wall formation.
Result of Action
If it indeed inhibits the function of the bifunctional protein glmu, it could lead to the disruption of bacterial cell wall synthesis, potentially causing bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate typically involves multiple steps, starting with the preparation of the piperidine derivative. One common approach is the reaction of 4-chlorobenzoyl chloride with 1-(2-methoxyethyl)piperidin-4-amine under controlled conditions to form the benzamide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate can undergo various chemical reactions, including:
Oxidation: The chloro group can be oxidized to a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-Chlorobenzoic acid derivative.
Reduction: 4-Chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzylamine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
4-Chloro-N-(1-(2-ethoxyethyl)piperidin-4-yl)benzamide formate
4-Chloro-N-(1-(2-hydroxyethyl)piperidin-4-yl)benzamide formate
4-Chloro-N-(1-(2-propoxyethyl)piperidin-4-yl)benzamide formate
Uniqueness: 4-Chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate is unique due to its specific methoxyethyl group, which can influence its reactivity and biological activity compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
4-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2.CH2O2/c1-20-11-10-18-8-6-14(7-9-18)17-15(19)12-2-4-13(16)5-3-12;2-1-3/h2-5,14H,6-11H2,1H3,(H,17,19);1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBPVEIYZYZVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[(Prop-2-enamido)methyl]pyridin-2-yl}piperidine-3-carboxamide](/img/structure/B2887350.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)


![2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2887358.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide](/img/structure/B2887360.png)


![N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE](/img/structure/B2887364.png)

